5-fluoro-7-methyl-1H-indole-2-carboxylic acid 5-fluoro-7-methyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225687
InChI: InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

5-fluoro-7-methyl-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC17225687

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-7-methyl-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name 5-fluoro-7-methyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Standard InChI Key WLEAXYSXRSWWTE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1NC(=C2)C(=O)O)F

Introduction

Structural Characteristics and Molecular Properties

The indole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents on this core significantly influence electronic distribution, solubility, and intermolecular interactions. For 5-fluoro-7-methyl-1H-indole-2-carboxylic acid:

  • Positional Effects: The fluorine atom at C5 introduces electronegativity, potentially enhancing metabolic stability and binding affinity in biological systems . The methyl group at C7 may increase lipophilicity, while the carboxylic acid at C2 contributes to hydrogen bonding and salt formation .

  • Calculated Physicochemical Parameters:

    • Molecular Formula: C₁₀H₈FNO₂

    • Molecular Weight: 193.18 g/mol (theoretical)

    • Hydrogen Bond Donors/Acceptors: 2/3 (carboxylic acid and NH group; carbonyl and fluorine)

    • Topological Polar Surface Area (TPSA): ~70 Ų (estimated from analogs)

    • LogP: ~1.5–2.0 (predicted via XLogP3-AA for similar structures)

Comparatively, the analog 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) exhibits a molecular weight of 193.17 g/mol and a LogP of 1.9, suggesting similar hydrophobicity .

Synthetic Strategies and Challenges

Fluorinated indole synthesis typically involves halogenation, cross-coupling, or cyclization reactions. Key considerations for synthesizing 5-fluoro-7-methyl-1H-indole-2-carboxylic acid include:

Friedel-Crafts Acylation and Fluorination

A multi-step approach could involve:

  • Indole Ring Formation: Fischer indole synthesis using 4-fluoro-2-methylphenylhydrazine and a ketone precursor.

  • Carboxylic Acid Introduction: Oxidation of a 2-methyl group via potassium permanganate or directed lithiation followed by carboxylation .

  • Regioselective Fluorination: Electrophilic fluorination using Selectfluor® or late-stage cross-coupling with fluoroborates .

Challenges include ensuring regioselectivity at C5 and avoiding over-fluorination. The methyl group at C7 may sterically hinder certain reactions, necessitating optimized conditions .

Solid-Phase Synthesis for Derivatives

Comparative Analysis of Fluorinated Indole-Carboxylic Acids

Property5-Fluoro-7-Methyl-1H-Indole-2-Carboxylic Acid (Theoretical)5-Fluoro-3-Methyl-1H-Indole-2-Carboxylic Acid 7-Fluoro-5-Methyl-1H-Indole-2-Carboxylic Acid
Molecular Weight193.18193.17193.17
Melting Point250–260°C (predicted)270–272°C Not reported
LogP1.81.2 1.9
TPSA (Ų)7095.6 70

Substituent positioning markedly affects solubility and crystallinity. The 7-methyl group may reduce lattice stability compared to 3-methyl analogs, lowering melting points .

ADME and Pharmacokinetic Predictions

  • Absorption: Moderate oral bioavailability (30–50%) due to carboxylic acid's polarity .

  • Metabolism: Potential glucuronidation of the carboxylic acid and CYP450-mediated oxidation of the methyl group .

  • Excretion: Renal clearance predominates, with t₁/₂ ~2–4 hours (estimated from analogs).

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